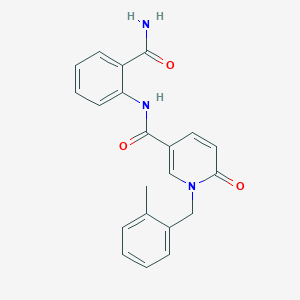
N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
This compound and its derivatives have been investigated for their potential in combating microbial infections. For instance, derivatives of 6-oxo-pyridine-3-carboxamide were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed promising results, with some being equipotent to established drugs like Ampicillin, Gentamicin, and Amphotericin B against specific bacteria and Aspergillus fumigatus. This research highlights the potential of N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide derivatives in developing new antimicrobial agents (El-Sehrawi et al., 2015).
Anticancer Potential
Compounds related to N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been explored for their anticancer properties. A series of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide derivatives were synthesized and subjected to in silico molecular docking studies against fibroblast growth factor 1 (FGF1), a crucial player in tumor cell proliferation, angiogenesis, migration, and survival. The derivatives demonstrated good affinity towards their active pocket, indicating their potential as anticancer agents (Misra et al., 2017).
Structural and Chemical Studies
The structure and reactivity of N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide and its derivatives have been a subject of study, aiming to understand their chemical behavior and potential applications better. For example, the synthesis and X-ray diffraction of derivatives based on 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, a related structure, were conducted to investigate their molecular and crystal structures. Such studies are crucial for the development of new compounds with desired properties and applications (Feklicheva et al., 2019).
Biologically Active Derivatives
Derivatives of N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have been synthesized and found to possess significant biological activities. For instance, thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities. These derivatives have molecular conformations stabilized by intramolecular hydrogen bonds, which might contribute to their bioactive properties (Vasu et al., 2005).
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(2-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-14-6-2-3-7-15(14)12-24-13-16(10-11-19(24)25)21(27)23-18-9-5-4-8-17(18)20(22)26/h2-11,13H,12H2,1H3,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALOYYDVNNQQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-(2-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


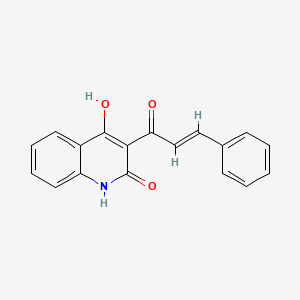
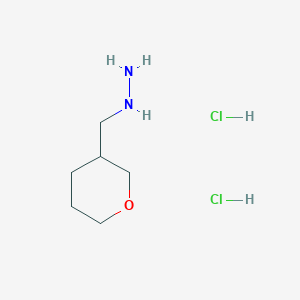
![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)
![N-(Cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B2469781.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2469782.png)
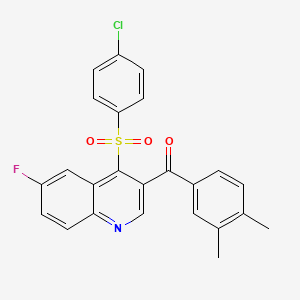
![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)
![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)
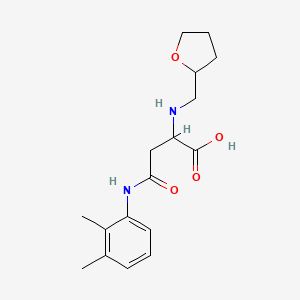

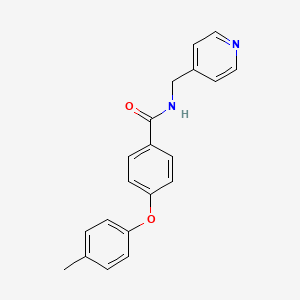

![(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469797.png)